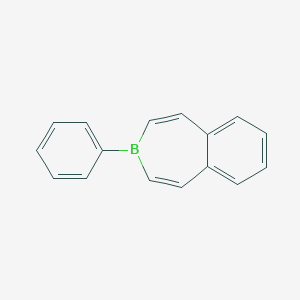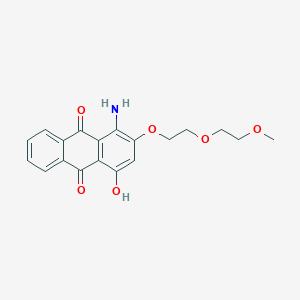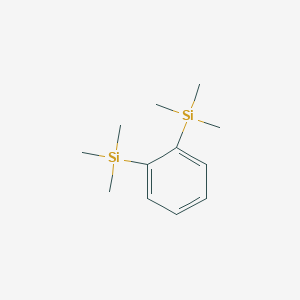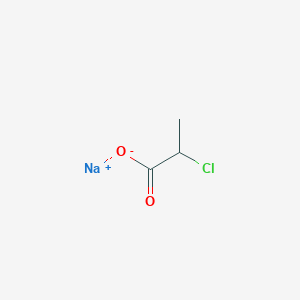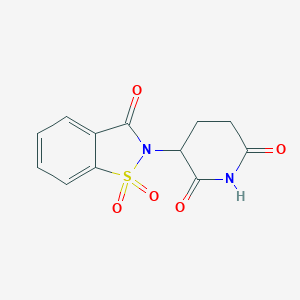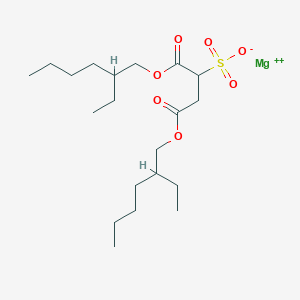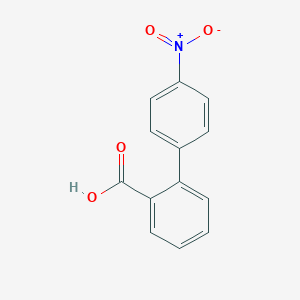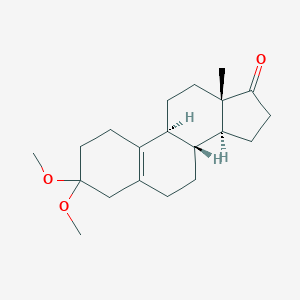
3,3-Dimethoxyestr-5(10)-en-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethoxyestr-5(10)-en-17-one is a synthetic compound that belongs to the group of estradiol derivatives. It is also known as 17β-[(3-methoxyestra-1,3,5(10)-trien-17-yl)oxy]androst-5-en-3-ol or DM-205. This compound has gained attention in scientific research due to its potential as a selective estrogen receptor modulator (SERM). It is believed to have a similar mechanism of action as other SERMs, such as tamoxifen and raloxifene, but with fewer side effects.
Mécanisme D'action
The mechanism of action of 3,3-Dimethoxyestr-5(10)-en-17-one is similar to other SERMs. It binds to the estrogen receptor and can either activate or inhibit its function depending on the tissue type. In breast tissue, it acts as an antagonist, blocking the effects of estrogen and preventing the growth of cancer cells. In bone tissue, it acts as an agonist, promoting bone growth and reducing the risk of osteoporosis.
Biochemical and Physiological Effects
Studies have shown that 3,3-Dimethoxyestr-5(10)-en-17-one has a number of biochemical and physiological effects. It has been shown to reduce the growth of breast cancer cells in vitro and in vivo. It also has a positive effect on bone density and can reduce the risk of fractures in postmenopausal women. Additionally, it has been shown to have a positive effect on lipid metabolism and can reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,3-Dimethoxyestr-5(10)-en-17-one in lab experiments is its high affinity for the estrogen receptor. This makes it a useful tool for studying the effects of estrogen on different tissues. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural estrogen in the body.
Orientations Futures
There are several potential future directions for research on 3,3-Dimethoxyestr-5(10)-en-17-one. One area of interest is its potential as a treatment for breast cancer. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential as a treatment for osteoporosis. Studies have shown promising results, but more research is needed to determine its long-term effects on bone health. Additionally, there is potential for 3,3-Dimethoxyestr-5(10)-en-17-one to be used in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 3,3-Dimethoxyestr-5(10)-en-17-one involves several steps. The starting material is estrone, which is converted to 3-methoxyestrone through a methylation reaction. The 3-methoxyestrone is then reacted with triphenylphosphine and iodine to form the corresponding iodo compound. The iodo compound is then reacted with 3-methoxyestra-1,3,5(10)-trien-17-ol in the presence of a palladium catalyst to form 3,3-Dimethoxyestr-5(10)-en-17-one.
Applications De Recherche Scientifique
3,3-Dimethoxyestr-5(10)-en-17-one has been studied for its potential as a SERM in the treatment of breast cancer and osteoporosis. It has been shown to have a high affinity for the estrogen receptor and can act as an agonist or antagonist depending on the tissue type. This makes it a promising candidate for the treatment of estrogen-related diseases.
Propriétés
Numéro CAS |
19257-34-2 |
|---|---|
Nom du produit |
3,3-Dimethoxyestr-5(10)-en-17-one |
Formule moléculaire |
C20H30O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S)-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H30O3/c1-19-10-8-15-14-9-11-20(22-2,23-3)12-13(14)4-5-16(15)17(19)6-7-18(19)21/h15-17H,4-12H2,1-3H3/t15-,16-,17+,19+/m1/s1 |
Clé InChI |
RHMXJSWKQJYEOA-VXNCWWDNSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(C4)(OC)OC |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3CCC(C4)(OC)OC |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=C3CCC(C4)(OC)OC |
Autres numéros CAS |
19257-34-2 |
Pictogrammes |
Environmental Hazard |
Synonymes |
3,3-Dimethoxyestr-5(10)-ene-17-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



